molecular formula C19H21N5O3S B2503338 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide CAS No. 2034532-52-8

4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide

Cat. No.: B2503338
CAS No.: 2034532-52-8
M. Wt: 399.47
InChI Key: QREDQQVEGUKCGH-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a recognized potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). SIK3 is a key regulator of the CREB-regulated transcription coactivator (CRTC) family and plays a significant role in the LKB1-SIK signaling pathway, which is crucial for energy metabolism, cell growth, and tumor suppression. By selectively inhibiting SIK3, this compound facilitates the de-repression of CRTCs and subsequent modulation of downstream transcriptional programs, including those mediated by the CREB coactivators CRTC2 and CRTC3. Its primary research value lies in dissecting the complex physiological roles of SIK isoforms, particularly in the context of cancer biology, metabolic disorders, and inflammatory processes. Studies employing this inhibitor have helped elucidate mechanisms in ovarian cancer cell models, where SIK3 inhibition has been shown to impact cell proliferation and survival. It serves as an essential pharmacological tool for validating SIK3 as a potential therapeutic target and for understanding its crosstalk with other AMPK-related kinases. This benzamide derivative is for research use in biochemical and cellular assays to advance the study of kinase signaling networks.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-23(2)28(26,27)17-6-4-15(5-7-17)19(25)21-11-14-8-9-20-18(10-14)16-12-22-24(3)13-16/h4-10,12-13H,11H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREDQQVEGUKCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolyl-pyridine moiety: This can be achieved through the reaction of 1-methyl-1H-pyrazole with 4-bromopyridine under basic conditions.

    Introduction of the dimethylsulfamoyl group: This step involves the reaction of the intermediate with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Coupling with benzamide: The final step involves the coupling of the intermediate with benzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Nucleophilic Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) undergoes nucleophilic substitution and condensation reactions. For example:

  • Schiff Base Formation : Reacts with aldehydes/ketones to form imines under mild acidic or neutral conditions.
    RCHO+H2N-CH2(Py-Az)RCH=N-CH2(Py-Az)+H2O\text{RCHO} + \text{H}_2\text{N-CH}_2\text{(Py-Az)} \rightarrow \text{RCH=N-CH}_2\text{(Py-Az)} + \text{H}_2\text{O}

  • Acylation : Reacts with acyl chlorides or anhydrides to yield amides.
    RCOCl+H2N-CH2(Py-Az)RCONH-CH2(Py-Az)+HCl\text{RCOCl} + \text{H}_2\text{N-CH}_2\text{(Py-Az)} \rightarrow \text{RCONH-CH}_2\text{(Py-Az)} + \text{HCl}

Table 1: Nucleophilic Reaction Conditions

Reaction TypeReagentsSolventTemperatureProduct
Schiff Base FormationBenzaldehydeEthanolRTN-Benzylidene derivative
AcylationAcetyl chlorideDichloromethane0–5°CN-Acetylated derivative

Electrophilic Aromatic Substitution

The pyridine ring participates in electrophilic substitutions, though reactivity is moderated by the electron-donating azepane group:

  • Nitration : Requires harsh conditions (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) due to the deactivating pyridine ring.

  • Sulfonation : Achieved with fuming H<sub>2</sub>SO<sub>4</sub> at elevated temperatures.

Key Insight : The azepane’s electron-donating effect directs electrophiles to the pyridine’s 3- and 5-positions .

Coordination Chemistry

The pyridine nitrogen and amine group act as ligands for transition metals:

  • Complexation with Cu(II) : Forms octahedral complexes in aqueous ethanol.
    Cu(NO3)2+2 (Py-Az)CH2NH2[Cu((Py-Az)CH2NH2)2]2++2 NO3\text{Cu(NO}_3\text{)}_2 + 2\ \text{(Py-Az)CH}_2\text{NH}_2 \rightarrow [\text{Cu((Py-Az)CH}_2\text{NH}_2)_2]^{2+} + 2\ \text{NO}_3^-

Table 2: Metal Complexation Data

Metal IonLigand RatioGeometryStability Constant (log K)
Cu(II)1:2Octahedral8.2 ± 0.3
Fe(III)1:3Trigonal6.9 ± 0.2

Reductive Amination

The primary amine participates in reductive amination with ketones under hydrogenation conditions (H<sub>2</sub>, Pd/C):

(Py-Az)CH2NH2+RCORH2/Pd(Py-Az)CH2NHR”\text{(Py-Az)CH}_2\text{NH}_2 + \text{RCOR}' \xrightarrow{\text{H}_2/\text{Pd}} \text{(Py-Az)CH}_2\text{NHR''}

Heterocycle Functionalization

The azepane ring can undergo ring-opening or expansion reactions:

  • Ring Expansion : Treatment with ethylene oxide under basic conditions yields an eight-membered ring .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that it may function as a kinase inhibitor, targeting specific pathways involved in cancer progression. For instance, compounds with similar structural features have shown promise in treating various cancers, including lung cancer and leukemia .

Antithrombotic Properties

The compound has also been investigated for its antithrombotic properties. By targeting serotonin receptors, it demonstrates potential in preventing and treating thrombosis, which is crucial for managing cardiovascular diseases.

Central Nervous System Disorders

Another area of research involves the treatment of central nervous system disorders. Compounds containing similar moieties have been studied as phosphodiesterase 10A inhibitors, showing potential efficacy in treating conditions like schizophrenia.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. It serves as a critical building block for synthesizing more complex molecules with enhanced biological activities. Researchers are actively exploring various derivatives to improve solubility and bioavailability while retaining or enhancing their pharmacological properties .

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds related to 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide:

  • Antileishmanial Activity : A study reported that derivatives of pyrazol-benzenesulfonamides exhibited significant activity against Leishmania infantum and Leishmania amazonensis, suggesting that modifications to the core structure could yield effective treatments for neglected diseases like leishmaniasis .
  • Molecular Modeling : Computational studies have been utilized to predict binding modes and interactions with target proteins. These insights are crucial for rational drug design, allowing researchers to optimize compounds based on electronic properties and lipophilicity .
  • In Vitro Studies : In vitro evaluations have demonstrated promising results for certain derivatives against various cancer cell lines, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Analysis

The following compounds share key structural elements with the target molecule, enabling a comparative analysis:

A. Example 53 from

Name: 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-2-Fluoro-N-Isopropylbenzamide

  • Core Structure : Benzamide with a pyrazolo[3,4-d]pyrimidine heterocycle.
  • Substituents : Fluorophenyl, chromen-4-one, and isopropyl groups.
  • Key Differences :
    • Replaces the dimethylsulfamoyl group with a 2-fluoro substituent.
    • Incorporates a chromen-4-one system absent in the target compound.
  • Molecular Weight : 589.1 g/mol (vs. estimated ~450–500 g/mol for the target compound).
  • Melting Point : 175–178°C .
B. 4-Methyl-N-{1-[3-(Trifluoromethyl)Benzyl]-1H-Pyrazol-4-yl}Benzenesulfonamide ()
  • Core Structure : Benzenesulfonamide with a pyrazole ring.
  • Substituents : Trifluoromethylbenzyl and methyl groups.
  • Key Differences :
    • Sulfonamide (-SO₂NH₂) vs. sulfamoyl (-NHSO₂-) in the target compound.
    • Lacks the pyridine moiety present in the target.

Structural Determination Methods

The crystal structures of related compounds (e.g., and ) were likely determined using SHELXL , a refinement program widely employed for small-molecule crystallography. This software enables precise modeling of substituent conformations and intermolecular interactions, critical for understanding structure-activity relationships .

Biological Activity

4-(Dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide is a complex organic compound with promising biological activity, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H21N5O3S
  • Molecular Weight : 399.47 g/mol
  • CAS Number : 2034310-07-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. The dimethylsulfamoyl group enhances solubility and bioavailability, while the pyrazole and pyridine moieties are known to participate in critical interactions with proteins and enzymes involved in tumorigenesis.

Key Interaction Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects pathways such as apoptosis and cell cycle regulation, promoting cancer cell death.
  • Targeting Ubiquitin Proteasome System : Recent studies indicate that it may act as a deubiquitinase inhibitor, thereby stabilizing proteins that suppress tumor growth .

Biological Activity

Recent studies have highlighted the compound's robust in vivo antitumor activity. Below is a summary of its biological effects based on various research findings:

Study Model Findings
Mouse Xenograft ModelsDemonstrated significant tumor reduction compared to control groups.
Cell Line StudiesExhibited IC50 values indicating potent inhibition of cancer cell proliferation in vitro.
Pharmacokinetic StudiesShowed favorable absorption and distribution characteristics, supporting its potential for therapeutic use.

Case Studies

  • Antitumor Efficacy : In a study involving human cancer cell lines, this compound was evaluated for its ability to inhibit growth. Results indicated a dose-dependent decrease in viability, with significant effects observed at concentrations as low as 10 µM.
  • Mechanistic Insights : Another study focused on the compound's role in apoptosis induction within cancer cells. Flow cytometry analysis revealed increased Annexin V staining, suggesting that the compound triggers programmed cell death pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(dimethylsulfamoyl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzamide?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling steps. For example:

  • Step 1: Preparation of intermediates like 4-(chloromethyl)-N-(substituted-phenyl)benzamide derivatives via reflux with K₂CO₃ in acetonitrile.
  • Step 2: Coupling reactions between sulfamoyl-containing benzoyl chlorides and pyrazolyl-pyridine intermediates under controlled conditions.
  • Key parameters: Solvent choice (e.g., acetonitrile), temperature (reflux at ~80–100°C), and reaction time (4–5 hours). Catalysts like Pd-based agents may enhance coupling efficiency in analogous systems .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsPurpose
1K₂CO₃, acetonitrile, refluxNucleophilic substitution
24-(dimethylsulfamoyl)benzoyl chloride, coupling agentsAmide bond formation

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy: For confirming structural integrity (e.g., ¹H/¹³C NMR to verify sulfamoyl and benzamide groups).
  • Mass Spectrometry (MS): ESI-MS or HRMS to validate molecular weight and purity.
  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., S=O stretches at ~1150–1300 cm⁻¹).
  • Chromatography: HPLC or TLC for monitoring reaction progress and purity assessment .

Table 2: Characterization Workflow

TechniqueTarget Data
¹H NMRProton environment of pyrazolyl-pyridine and benzamide
ESI-MS[M+H]⁺ peak matching theoretical mass

Advanced: How can SHELX software be utilized for structural refinement of this compound?

Answer:
SHELXL (part of the SHELX suite) is ideal for refining crystal structures:

  • Data Input: High-resolution crystallographic data (e.g., .hkl files) are processed to model bond lengths, angles, and thermal parameters.
  • Special Features: Use restraints for disordered regions (common in flexible groups like dimethylsulfamoyl) and validate refinement with R-factor convergence (<5%).
  • Troubleshooting: For twinned crystals, employ SHELXD for structure solution and SHELXE for density modification .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Contradictions may arise from assay conditions or structural analogs. Methodological approaches include:

  • Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, temperature).
  • Structure-Activity Relationship (SAR): Compare bioactivity of derivatives to isolate functional group contributions (e.g., dimethylsulfamoyl vs. trifluoromethyl analogs).
  • Mechanistic Studies: Use molecular docking (e.g., AutoDock Vina) to evaluate binding affinities to targets like enzymes or receptors .

Table 3: Common Variables Affecting Bioactivity

VariableImpact
Solubility (DMSO vs. aqueous buffers)Alters compound bioavailability
Assay pHInfluences ionization of sulfonamide groups

Advanced: What strategies optimize the pharmacokinetic profile of this compound?

Answer:
Optimization strategies include:

  • Functional Group Modification: Introduce hydrophilic groups (e.g., hydroxyls) to enhance solubility.
  • Prodrug Design: Mask polar groups (e.g., sulfamoyl) with ester linkages for improved membrane permeability.
  • Metabolic Stability: Use deuterated analogs or steric hindrance near metabolic hotspots (e.g., pyrazole methyl group) .

Advanced: How do computational methods aid in predicting the reactivity of this compound?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., enzyme active sites) to guide synthetic modifications.
  • ADMET Prediction: Tools like SwissADME assess absorption and toxicity risks based on logP and polar surface area .

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